REACTION_CXSMILES
|
ClCCl.CO.C(OC([N:11]1[CH2:17][CH2:16][CH2:15][N:14]([C:18]2[N:22]([CH2:23][CH2:24][O:25][CH2:26][CH3:27])[C:21]3[CH:28]=[CH:29][CH:30]=[CH:31][C:20]=3[N:19]=2)[CH2:13][CH2:12]1)=O)C.O.NN.[OH-].[K+]>C(O)CO.O>[CH2:26]([O:25][CH2:24][CH2:23][N:22]1[C:21]2[CH:28]=[CH:29][CH:30]=[CH:31][C:20]=2[N:19]=[C:18]1[N:14]1[CH2:15][CH2:16][CH2:17][NH:11][CH2:12][CH2:13]1)[CH3:27] |f:0.1,3.4,5.6|
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO
|
Name
|
1-ethoxycarbonyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCN(CCC1)C1=NC2=C(N1CCOCC)C=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat to reflux
|
Type
|
TEMPERATURE
|
Details
|
cool the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
Extract three times with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extract with a saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1C(=NC2=C1C=CC=C2)N2CCNCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |